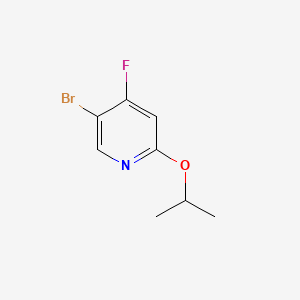
5-Bromo-4-fluoro-2-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-fluoro-2-isopropoxypyridine is a heterocyclic organic compound with the molecular formula C8H9BrFNO. This compound is of interest due to its unique structural features, which include a bromine atom, a fluorine atom, and an isopropoxy group attached to a pyridine ring. These substituents confer distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-isopropoxypyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For instance, starting from 2-isopropoxypyridine, bromination and fluorination can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-fluoro-2-isopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of bromine and fluorine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Heck Coupling: Palladium catalysts, alkenes, and bases like triethylamine in solvents like N,N-dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 5-phenyl-4-fluoro-2-isopropoxypyridine .
Aplicaciones Científicas De Investigación
5-Bromo-4-fluoro-2-isopropoxypyridine has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-fluoro-2-isopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets, influencing pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-isopropoxypyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-Fluoro-2-isopropoxypyridine:
5-Bromo-4-chloro-2-isopropoxypyridine: Substitution of fluorine with chlorine can alter its reactivity and interactions with biological targets.
Uniqueness
5-Bromo-4-fluoro-2-isopropoxypyridine is unique due to the combination of bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric effects. These effects can enhance its reactivity in certain chemical reactions and its binding interactions in biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H9BrFNO |
|---|---|
Peso molecular |
234.07 g/mol |
Nombre IUPAC |
5-bromo-4-fluoro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9BrFNO/c1-5(2)12-8-3-7(10)6(9)4-11-8/h3-5H,1-2H3 |
Clave InChI |
DGGYTGOLBITXQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=C(C(=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















